REACTION_SMILES
|
[CH3:1][S:2]([O:3][CH2:6][c:7]1[cH:8][c:9]2[n:10][cH:11][c:12]([C:16]([F:17])([F:18])[F:19])[cH:13][c:14]2[s:15]1)(=[O:4])=[O:5].[CH3:20][O:21][c:22]1[c:23]([N:28]2[CH2:29][CH2:30][NH:31][CH2:32][CH2:33]2)[cH:24][cH:25][cH:26][cH:27]1>>[CH2:6]([c:7]1[cH:8][c:9]2[n:10][cH:11][c:12]([C:16]([F:17])([F:18])[F:19])[cH:13][c:14]2[s:15]1)[N:31]1[CH2:30][CH2:29][N:28]([c:23]2[c:22]([O:21][CH3:20])[cH:27][cH:26][cH:25][cH:24]2)[CH2:33][CH2:32]1
|
Name
|
CS(=O)(=O)OCc1cc2ncc(C(F)(F)F)cc2s1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)OCc1cc2ncc(C(F)(F)F)cc2s1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccccc1N1CCNCC1
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccccc1N1CCN(Cc2cc3ncc(C(F)(F)F)cc3s2)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |